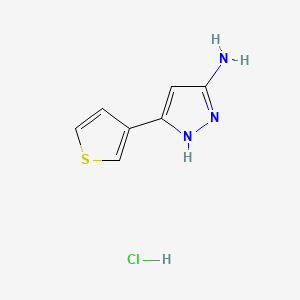
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol is a chemical compound with the molecular formula C8H5ClF3NO3 It is characterized by the presence of a trifluoroethanol group attached to a chloronitrophenyl ring
准备方法
The synthesis of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-nitrobenzaldehyde and trifluoroethanol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Commonly used reagents include sulfuric acid or sodium hydroxide.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product.
化学反应分析
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary based on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces amines.
科学研究应用
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
1-(3-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:
1-(3-Chloro-5-nitrophenyl)ethanone: This compound lacks the trifluoroethanol group, resulting in different chemical and biological properties.
3-Chloro-5-nitrophenylmethanol: Similar in structure but with a methanol group instead of trifluoroethanol, leading to variations in reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone:
The uniqueness of this compound lies in its trifluoroethanol group, which imparts distinct chemical properties and enhances its potential for diverse applications.
属性
分子式 |
C8H5ClF3NO3 |
|---|---|
分子量 |
255.58 g/mol |
IUPAC 名称 |
1-(3-chloro-5-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H |
InChI 键 |
INZCGTGFJMDZJR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)







![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)





